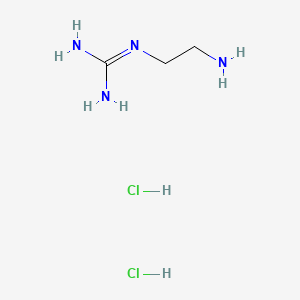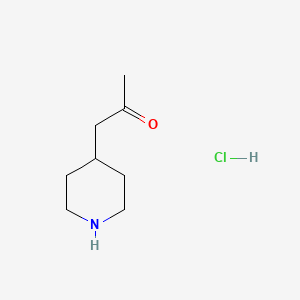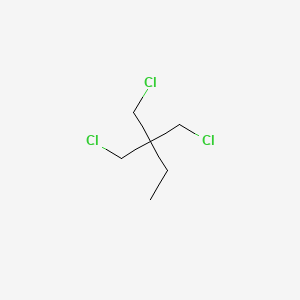
1,1,1-Tris(chloromethyl)propane
Vue d'ensemble
Description
1,1,1-Tris(chloromethyl)propane is a chemical compound with the linear formula C2H5C(CH2Cl)3 . It has a molecular weight of 189.51 .
Molecular Structure Analysis
The molecular structure of 1,1,1-Tris(chloromethyl)propane consists of a propane backbone with three chloromethyl groups attached . The presence of these chloromethyl groups makes the compound highly reactive.Physical And Chemical Properties Analysis
1,1,1-Tris(chloromethyl)propane has a melting point of 42-44 °C . Its density is predicted to be 1.171±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1,1,1-Tris(chloromethyl)propane is utilized in various chemical syntheses and reactions. For instance, Pisareva et al. (2004) explored its use in producing trigonal tris(phosphine oxides) through reaction with diphenylphosphine, yielding stable compounds like 1,1,1-tris(diphenylphosphorylmethyl)propane (Pisareva et al., 2004). Janssen et al. (1994) synthesized functionalized tripod ligands using a derivative of 1,1,1-Tris(chloromethyl)propane, highlighting its role in coordinating with metal ions (Janssen et al., 1994). Similarly, studies on the synthesis of 1,1,1-tris(2-pyridylaminocarbonylmethoxymethyl)propane demonstrate its applications in ionophore and coordination compound production (Lu et al., 2002).
Environmental and Biological Studies
In environmental and biological contexts, the derivatives of 1,1,1-Tris(chloromethyl)propane are significant. Bosma and Janssen (1998) investigated the biotransformation of chlorinated propanes, including 1,2,3-trichloropropane, by Methylosinus trichosporium, revealing insights into pollutant degradation (Bosma & Janssen, 1998). McGee et al. (2012) studied the developmental toxicity of chlorinated phosphate esters (CPEs) in zebrafish embryos, focusing on compounds like tris(1,3-dichloro-2-propyl) phosphate, a CPE related to 1,1,1-Tris(chloromethyl)propane (McGee et al., 2012).
Material Science and Catalysis
In material science, 1,1,1-Tris(chloromethyl)propane derivatives find applications as catalysts and in the development of new materials. For example, Rezaei et al. (2014) used propane-1,2,3-triyl tris(hydrogen sulfate) as a catalyst for synthesizing biscoumarin derivatives in water and solvent-free conditions, demonstrating the compound's catalytic efficiency and eco-friendliness (Rezaei, Moezzi, & Doroodmand, 2014). Another study by Czupryński, Paciorek-Sadowska, and Liszkowska (2002) investigated the use of Tri(1-chloro-3-etoxy-propane-2-ol) borate in improving the properties of rigid polyurethane-polyisocyanurate foams, highlighting its application in enhancing fire retardant properties (Czupryński, Paciorek-Sadowska, & Liszkowska, 2002).
Miscellaneous Applications
1,1,1-Tris(chloromethyl)propane and its derivatives are also involved in various other scientific applications. The study by Belen'kii, Vitenberg, and D'yakonov (1964) on the use of 1,2,3-tris (2-cyanoethoxy)-propane as a stationary phase in gas-liquid chromatography exemplifies its role in analytical chemistry (Belen'kii, Vitenberg, & D'yakonov, 1964). Additionally, Nagaj et al. (2013) investigated the coordination model and stability constants of Cu(II) complexes of Tris buffer, a compound related to 1,1,1-Tris(chloromethyl)propane, revealing its importance in biochemical buffering (Nagaj et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-2,2-bis(chloromethyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3/c1-2-6(3-7,4-8)5-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSVHDXSWICLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393720 | |
| Record name | 1,1,1-Tris(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Tris(chloromethyl)propane | |
CAS RN |
82925-88-0 | |
| Record name | 1,1,1-Tris(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



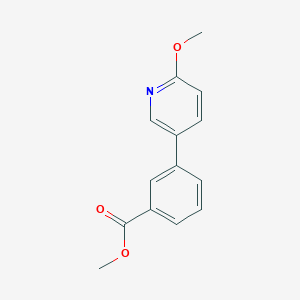
![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)
![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)
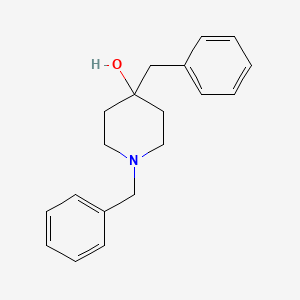
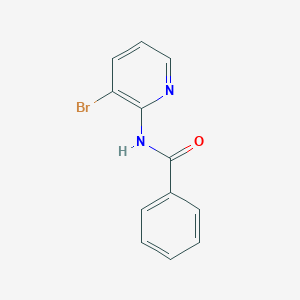
![2-(3,4-Dimethoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1608678.png)


